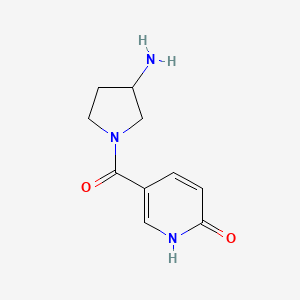

(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Description

Properties

IUPAC Name |

5-(3-aminopyrrolidine-1-carbonyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-8-3-4-13(6-8)10(15)7-1-2-9(14)12-5-7/h1-2,5,8H,3-4,6,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESFFPIEJYMWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Butanetriol Derivatives (Mesylate Route)

- Starting from optically active butyl-1,2,4-trimesylate, the compound undergoes nucleophilic substitution with a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at 0–70°C (preferably 50–60°C), yielding optically active pyrrolidine derivatives.

- The amino protecting group (benzyl) is replaced by allyloxycarbonyl using allyl haloformate in an inert solvent like heptane at 0–100°C.

- Introduction of the amino group is performed under pressure (3×10^6 to 2×10^7 Pa) and elevated temperatures (20–200°C, preferably 100–150°C) in solvents such as THF or dimethoxyethane.

- This process provides high optical and chemical yields of 3-amino-pyrrolidine derivatives suitable for further functionalization.

Chiral Synthesis from trans-4-Hydroxyl-L-Proline

- trans-4-Hydroxyl-L-proline is used as a chiral starting material.

- The sequence includes:

- Decarboxylation to form (R)-3-hydroxypyrrolidine hydrochloride.

- N-tert-butoxycarbonyl (N-Boc) protection of the amine group.

- Hydroxyl sulfonylation to activate the hydroxyl group.

- SN2 reaction with an azide reagent, causing inversion of configuration.

- Reduction of the azide group to an amino group using triphenylphosphine and concentrated hydrochloric acid.

- This four-step chain reaction yields (S)-3-aminopyrrolidine dihydrochloride with good stereochemical control and efficiency.

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| (a) | Decarboxylation of trans-4-hydroxyl-L-proline | Catalyst, solvent | (R)-3-hydroxypyrrolidine hydrochloride |

| (b) | N-Boc protection | Standard Boc-protection conditions | N-Boc protected intermediate |

| (c) | Hydroxyl sulfonylation and SN2 with azide | Suitable sulfonylation reagents, azide reagent | (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine |

| (d) | Azide reduction to amine | Triphenylphosphine, HCl | (S)-3-aminopyrrolidine dihydrochloride |

Preparation of the 6-Hydroxypyridin-3-yl Methanone Fragment

This fragment involves a hydroxypyridine ring functionalized with a methanone (carbonyl) group at the 3-position.

Synthesis of 6-Methylpyridin-3-yl Methanol and Derivatives

- Methyl 6-methylnicotinate is reduced by sodium borohydride or lithium aluminum hydride in solvents like methanol or tetrahydrofuran at low temperatures (-78°C to ambient).

- The reduction yields (6-methylpyridin-3-yl)methanol with yields ranging from 62% to 84%.

- Oxidation of this alcohol to the corresponding aldehyde or chloromethyl derivative is achieved using manganese dioxide or thionyl chloride under controlled conditions (0–35°C).

- For example, treatment with thionyl chloride in toluene at 20–35°C for 1 hour converts the alcohol to 5-(chloromethyl)-2-methylpyridine hydrochloride with 92–96% yield.

Oxidation and Functional Group Transformations

- The alcohol intermediate can be oxidized to aldehyde using chromium trioxide in pyridine or manganese dioxide in dichloromethane.

- The aldehyde can be further functionalized or coupled with the aminopyrrolidine moiety to form the methanone linkage.

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| Reduction of methyl 6-methylnicotinate to alcohol | NaBH4 or LiAlH4 in MeOH or THF, -78°C to RT | 62–84% | |

| Oxidation to aldehyde | MnO2 in DCM, 0–25°C, 1.25 h or CrO3 in pyridine, reflux | ~80% | |

| Conversion to chloromethyl derivative | SOCl2 in toluene/CHCl3, 20–35°C, 1 h | 92–96% |

Coupling to Form (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone

- The final coupling involves forming the methanone (amide or ketone) bond between the 3-aminopyrrolidine and the 6-hydroxypyridin-3-yl fragment.

- This can be achieved by reacting the amino group of the aminopyrrolidine with an activated carboxyl or carbonyl derivative of the hydroxypyridine moiety (e.g., acid chloride or activated ester).

- Conditions typically involve inert solvents (e.g., dichloromethane, THF), mild bases, and controlled temperatures to avoid side reactions.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone: can undergo various types of chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or chromium(VI) compounds to introduce oxygen functionalities.

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H2O2), chromium(VI) compounds

Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: : Nucleophiles like amines, alcohols, or halides; leaving groups like tosylates or mesylates

Major Products Formed

Oxidation: : Hydroxylated derivatives

Reduction: : Reduced amines or alcohols

Substitution: : Substituted pyrrolidines or hydroxypyridines

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone: has several scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or receptor interactions.

Medicine: : Potential therapeutic applications include its use as a lead compound for drug development targeting various diseases.

Industry: : It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system or disease being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone with structurally related compounds, focusing on synthesis, stability, and functional properties.

Structural Analogs with Varying Heterocycles

a. (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

- Key Differences : Replaces the pyrrolidine (5-membered) with a piperidine (6-membered) ring.

- Impact: Molecular Weight: 221.26 g/mol vs. ~235–250 g/mol (estimated for the pyrrolidine analog) . Commercial Status: Discontinued, suggesting challenges in synthesis or stability .

b. (S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone Hydrochloride

- Key Differences : Cyclopropyl group replaces the hydroxypyridine moiety.

- Impact :

Thermal Stability and Crystallinity

- Di(1H-tetrazol-5-yl)methanone Oxime and 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) Decomposition Temperatures: 288.7°C and 247.6°C, respectively, stabilized by extensive H-bond networks . Comparison: The hydroxypyridine-pyrrolidine analog likely exhibits lower thermal stability due to fewer H-bonds, though exact data are lacking.

Electronic Effects of Substituents

- Fluorine-Substituted Pyridines (e.g., (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol): Electron-Withdrawing Effects: Fluorine increases ring electronegativity, contrasting with the electron-donating hydroxyl group in the target compound . Acidity: The 6-hydroxyl group may enhance hydrogen-bonding capacity, improving crystallinity or receptor interactions.

Biological Activity

(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 176.22 g/mol

The compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor of certain kinases and has shown promise in modulating neurotransmitter systems.

Pharmacological Effects

- Antidepressant Activity : Studies have demonstrated that this compound has antidepressant-like effects in animal models. It appears to enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.

- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.

Study 1: Antidepressant Efficacy

In a controlled study involving rodents, this compound was administered at varying doses. The results indicated a significant reduction in depressive-like behaviors compared to the control group, correlating with increased levels of serotonin and norepinephrine in the hippocampus.

| Dose (mg/kg) | Behavior Score (Lower is Better) | Serotonin Level (ng/g) | Norepinephrine Level (ng/g) |

|---|---|---|---|

| 0 | 15 | 50 | 30 |

| 5 | 10 | 70 | 45 |

| 10 | 5 | 90 | 60 |

Study 2: Neuroprotection Against Oxidative Stress

A study focused on the neuroprotective effects of the compound involved exposing neuronal cells to oxidative stressors. Cells treated with this compound showed significantly reduced markers of apoptosis compared to untreated cells.

| Treatment Group | Apoptosis Rate (%) |

|---|---|

| Control | 45 |

| Compound Treatment | 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.